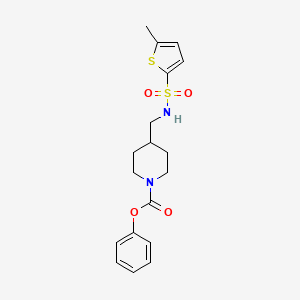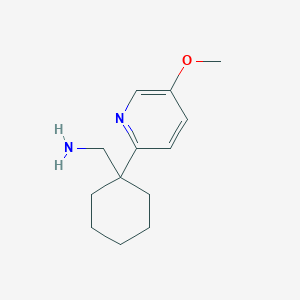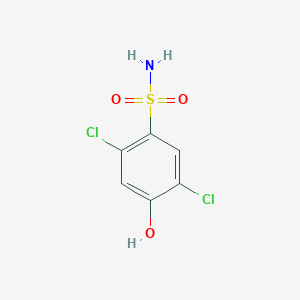![molecular formula C21H19F3N4OS B2574621 7-methyl-3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine CAS No. 1251690-14-8](/img/structure/B2574621.png)
7-methyl-3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound that features a unique combination of functional groups, including a thiomorpholine ring, a trifluoromethyl group, and a naphthyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as 2-aminopyridine derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation reactions using reagents like trifluoromethyl phenyl sulfone.
Attachment of the Thiomorpholine Ring: The thiomorpholine ring can be attached through nucleophilic substitution reactions involving thiomorpholine and suitable electrophilic intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
7-methyl-3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring or the naphthyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as thiomorpholine, amines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
7-methyl-3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.
Wirkmechanismus
The mechanism of action of 7-methyl-3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and naphthyridine core are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The thiomorpholine ring may also play a role in enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl Phenyl Sulfone: A compound used in radical trifluoromethylation reactions.
Naphthyridine Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
7-methyl-3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine is unique due to its combination of a trifluoromethyl group, a thiomorpholine ring, and a naphthyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
[7-methyl-4-[3-(trifluoromethyl)anilino]-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4OS/c1-13-5-6-16-18(27-15-4-2-3-14(11-15)21(22,23)24)17(12-25-19(16)26-13)20(29)28-7-9-30-10-8-28/h2-6,11-12H,7-10H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZSKEIRWBGCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(F)(F)F)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
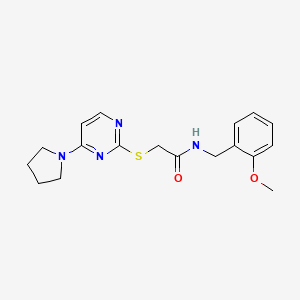
![(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B2574541.png)
![5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2574542.png)
![(1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2574545.png)
![2-({1-[2-(4-Chlorophenyl)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2574547.png)
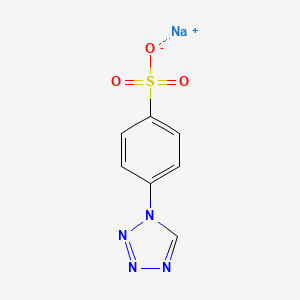
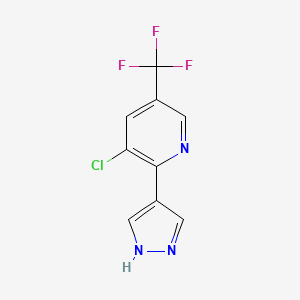
![N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2574552.png)
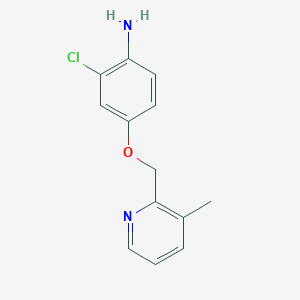
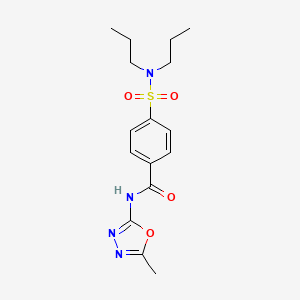
![(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2574556.png)
